molecular formula C12H11NO2 B2645382 N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide CAS No. 2305491-87-4

N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide

Cat. No. B2645382
CAS RN: 2305491-87-4
M. Wt: 201.225
InChI Key: XSQALFMRPXODKM-UHFFFAOYSA-N
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Description

N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indenone derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide exerts its biological activity by inhibiting the activity of NADPH oxidase, an enzyme that generates ROS in cells. By inhibiting NADPH oxidase, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide reduces the production of ROS, which can cause oxidative damage to cells and contribute to various diseases. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of ROS in cells, which can cause oxidative damage to DNA, proteins, and lipids. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has also been shown to inhibit the activity of COX-2 and LOX, which are involved in inflammation and cancer. In addition, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has also been extensively studied, and its biological activity has been well characterized. However, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has some limitations for lab experiments. It is a reactive compound that can interact with other molecules in cells, which can complicate the interpretation of experimental results. In addition, N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to exhibit some toxicity in cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide. One direction is to further investigate its potential applications in cancer therapy. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to investigate its potential applications in neurodegenerative diseases. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been shown to reduce oxidative stress in neurons, which can contribute to the development of neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosage and administration of N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide for its potential therapeutic applications.

Synthesis Methods

N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide can be synthesized using various methods, including the reaction of 2-acetylfuran with 2-nitrobenzaldehyde, followed by the reduction of the nitro group to an amino group and subsequent cyclization. Another method involves the reaction of 2-acetylfuran with 2-nitrobenzaldehyde in the presence of a base, followed by the reduction of the nitro group to an amino group and subsequent cyclization. Both methods have been reported to yield N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide in good yields and purity.

Scientific Research Applications

N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide has also been used as a tool compound to study the role of reactive oxygen species (ROS) in various cellular processes.

properties

IUPAC Name

N-(3-oxo-1,2-dihydroinden-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-11(14)13-10-7-8-5-3-4-6-9(8)12(10)15/h2-6,10H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQALFMRPXODKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Oxo-1,2-dihydroinden-2-yl)prop-2-enamide

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